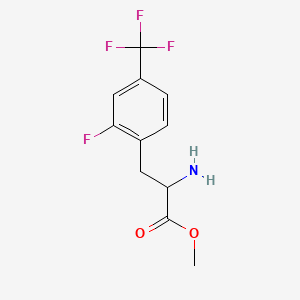
1-Chloro-3,4-difluoro-5-iodo-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3,4-difluoro-5-iodo-2-methylbenzene is an aromatic compound with the molecular formula C7H4ClF2I. This compound is characterized by the presence of chlorine, fluorine, and iodine substituents on a benzene ring, along with a methyl group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3,4-difluoro-5-iodo-2-methylbenzene typically involves the halogenation of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative undergoes substitution with chlorine, fluorine, and iodine under controlled conditions. The reaction conditions often include the use of catalysts such as iron or aluminum chloride and solvents like dichloromethane or chloroform to facilitate the halogenation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-3,4-difluoro-5-iodo-2-methylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The presence of halogens makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles such as hydroxide or amine groups replace the halogen atoms.
Electrophilic Aromatic Substitution: The compound can participate in further electrophilic aromatic substitution reactions, introducing additional substituents onto the benzene ring.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in solvents like ethanol or water.
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of catalysts like iron(III) chloride.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzene derivatives with nucleophiles replacing halogen atoms.
Electrophilic Aromatic Substitution: Products include multi-substituted benzene derivatives with additional electrophilic groups.
Oxidation and Reduction: Products include quinones and hydroquinones.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3,4-difluoro-5-iodo-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The compound’s structure allows it to interact with biological targets in unique ways.
Medicine: Explored as a potential lead compound in drug discovery, particularly for designing new pharmaceuticals with improved efficacy and selectivity.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for developing advanced materials with specific properties
Wirkmechanismus
The mechanism of action of 1-Chloro-3,4-difluoro-5-iodo-2-methylbenzene depends on its specific application:
Chemical Reactions: In nucleophilic substitution, the halogen atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In electrophilic aromatic substitution, the compound’s electron-rich benzene ring interacts with electrophiles to form substituted products.
Biological Activity: The compound may interact with biological macromolecules such as proteins or DNA, disrupting their normal function.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3,4-difluoro-5-iodo-2-methylbenzene can be compared with other halogenated benzene derivatives:
Similar Compounds:
Uniqueness:
- The combination of chlorine, fluorine, and iodine substituents, along with a methyl group, imparts unique chemical properties to this compound. This makes it distinct in terms of reactivity and potential applications compared to other similar compounds .
Eigenschaften
Molekularformel |
C7H4ClF2I |
|---|---|
Molekulargewicht |
288.46 g/mol |
IUPAC-Name |
1-chloro-3,4-difluoro-5-iodo-2-methylbenzene |
InChI |
InChI=1S/C7H4ClF2I/c1-3-4(8)2-5(11)7(10)6(3)9/h2H,1H3 |
InChI-Schlüssel |
DKAPEYPNHYGQTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1Cl)I)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2S,3R,4R,5S,6R)-2-{[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-{[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-4-yl]oxy}-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-5-{[(2S,3S,4R](/img/structure/B14770269.png)
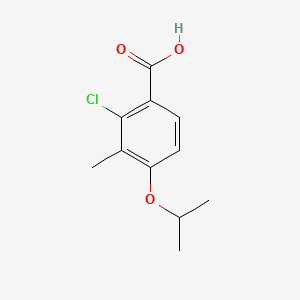
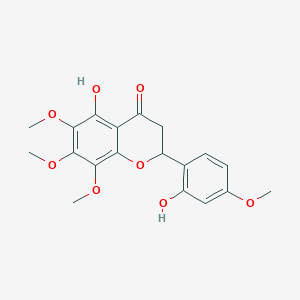
![2-[1-[3-Fluoro-4-(2-fluorophenoxy)phenyl]pyrrolidin-2-yl]acetic acid](/img/structure/B14770281.png)
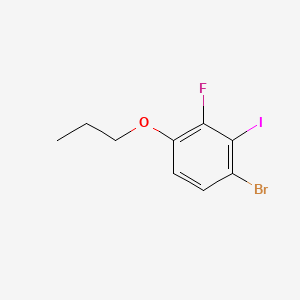
![9-(6-Bromodibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B14770296.png)
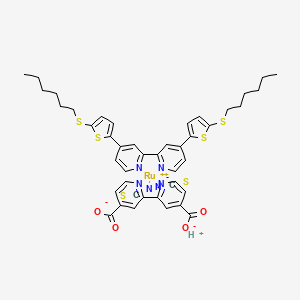
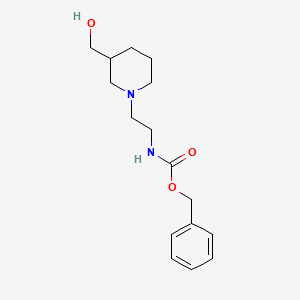

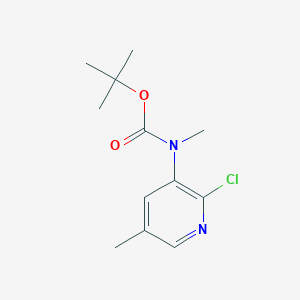
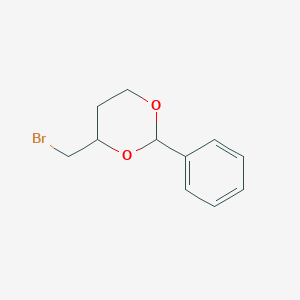
![5-methoxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14770336.png)
![(2R,3S,5R)-5-{6-[(6-aminohexyl)amino]-9H-purin-9-yl}-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14770339.png)
